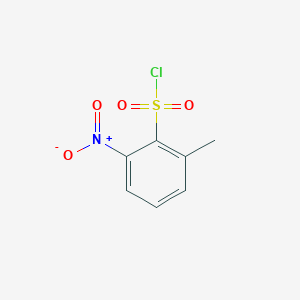
2-Methyl-6-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Methyl-6-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving nitration and sulfonation reactions. One common method involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-6-nitrotoluene, followed by sulfonation with chlorosulfonic acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and sulfonation processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom.
Nucleophilic Substitution: In this reaction, a nucleophile replaces the sulfonyl chloride group.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Reduction: 2-Methyl-6-aminobenzene-1-sulfonyl chloride.
Aplicaciones Científicas De Investigación
2-Methyl-6-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-6-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparación Con Compuestos Similares
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
3-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
4-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in the para position.
Uniqueness: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups allows for specific chemical transformations that are not possible with other similar compounds .
Propiedades
IUPAC Name |
2-methyl-6-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIRLAVMSGHPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56202-22-3 | |
| Record name | 2-methyl-6-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2570387.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/new.no-structure.jpg)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2570390.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2570393.png)
![2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2570397.png)
![3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2570399.png)

![Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2570401.png)
![4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2570402.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)
